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Abstract
NF340 is a potent and selective competitive antagonist of the P2X1 purinergic receptor, an

ATP-gated ion channel implicated in a variety of physiological processes, including smooth

muscle contraction, platelet aggregation, and inflammation. Developed as a derivative of the

broad-spectrum P2 receptor antagonist suramin, NF340 exhibits significantly enhanced

selectivity for the P2X1 subtype, making it an invaluable tool for pharmacological research and

a potential lead compound for therapeutic development. This technical guide provides a

comprehensive overview of the discovery, mechanism of action, pharmacological profile, and

key experimental methodologies associated with NF340.

Discovery and Synthesis
The development of NF340 arose from efforts to improve the subtype selectivity of suramin, a

polysulfonated naphthylurea that inhibits a wide range of P2 receptors.[1][2] The strategy

involved the synthesis of suramin derivatives with modified structures to enhance interactions

with the specific amino acid residues of the target receptor.[1] NF340, chemically known as

4,4′-(Carbonylbis(imino-3,1-(4-methyl-phenylene)carbonylimino))bis(naphthalene-2,6-disulfonic

acid) tetrasodium salt, emerged from these studies as a highly potent and selective P2X1

receptor antagonist.[3][4]
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While a detailed, step-by-step synthesis protocol is not publicly available, the general approach

to creating suramin analogues involves modifying the linker and terminal aromatic moieties of

the parent suramin molecule.

Mechanism of Action
NF340 functions as a competitive antagonist at the P2X1 receptor.[3] Structural studies,

including cryogenic electron microscopy (cryo-EM), have elucidated that NF340 binds to the

ATP-binding site of the P2X1 receptor.[2] By occupying this orthosteric site, NF340 directly

blocks the binding of the endogenous agonist, ATP, thereby preventing the conformational

changes required for ion channel opening and subsequent cation influx (Na⁺ and Ca²⁺).[5][6]

The high affinity and selectivity of NF340 for the P2X1 receptor are attributed to specific

interactions with positively charged amino acid residues within the receptor's extracellular

domain.[1]

P2X1 Receptor Signaling Pathway and Inhibition by
NF340
The following diagram illustrates the canonical signaling pathway of the P2X1 receptor and the

point of inhibition by NF340.
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P2X1 receptor signaling and NF340 inhibition.

Quantitative Pharmacological Data
NF340 exhibits high potency for the P2X1 receptor with excellent selectivity over other P2X

and P2Y receptor subtypes. The following table summarizes the inhibitory potency (IC50) of

NF340 against various purinergic receptors.
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Receptor
Subtype

Host
System

Agonist
Concentrati
on

NF340 IC50
Fold
Selectivity
(vs. hP2X1)

Reference

human P2X1
Xenopus

oocytes

10 µM ATP

(EC90)
~1 nM - [3]

rat P2X1 N/A N/A 0.28 nM ~3.6 N/A

human P2X2
Xenopus

oocytes

30 µM ATP

(EC90)
~1.5 µM ~1500 [3]

rat P2X1/5 N/A N/A 0.69 nM ~1.4 N/A

rat P2X2/3 N/A N/A 120 nM ~120 [3]

human

P2Y11
N/A N/A

Antagonist

activity

reported

N/A [2]

Experimental Protocols
The characterization of NF340 and other P2X1 receptor antagonists typically involves

electrophysiological and fluorescence-based assays.

Two-Electrode Voltage Clamp (TEVC) in Xenopus
Oocytes
This technique is widely used for the functional characterization of ion channels expressed in a

heterologous system.

Methodology:

Oocyte Preparation and Receptor Expression:

Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

Inject oocytes with cRNA encoding the human P2X1 receptor.
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Incubate the oocytes for 2-5 days at 16-18°C in ND96 solution supplemented with

antibiotics to allow for receptor expression.[3]

Solutions:

ND96 Solution (in mM): 96 NaCl, 2 KCl, 1 MgCl₂, 1.8 CaCl₂, 5 HEPES. Adjust pH to 7.5

with NaOH.

Electrode Filling Solution: 3 M KCl.

Electrophysiological Recording:

Place a single oocyte in a recording chamber and perfuse with ND96 solution.

Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M

KCl.

Voltage-clamp the oocyte at a holding potential of -60 mV.

Apply ATP (at its EC90 concentration) to activate P2X1 receptors and record the inward

current.

To determine the IC50 of NF340, co-apply varying concentrations of NF340 with the fixed

concentration of ATP and measure the inhibition of the current.

Whole-Cell Patch Clamp in Mammalian Cells
This method allows for the recording of ion channel activity in a more native cellular

environment.

Methodology:

Cell Culture and Transfection:

Culture a suitable mammalian cell line (e.g., HEK293) in appropriate media.

Transfect the cells with a plasmid containing the cDNA for the human P2X1 receptor. Cells

may also be co-transfected with a fluorescent marker (e.g., GFP) to identify successfully
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transfected cells.

Solutions:

External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.

Adjust pH to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 145 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP. Adjust pH to

7.2 with KOH.[3]

Electrophysiological Recording:

Place a coverslip with transfected cells in a recording chamber on an inverted microscope

and perfuse with the external solution.

Approach a cell with a glass micropipette (3-5 MΩ resistance) filled with the internal

solution.

Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (giga-

seal).

Rupture the cell membrane within the pipette to achieve the whole-cell configuration.

Hold the cell at a potential of -60 mV.

Record baseline current and then apply ATP to activate P2X1 receptors.

Assess the inhibitory effect of NF340 by co-application with ATP.

Experimental Workflow Diagram
The following diagram outlines a typical workflow for the electrophysiological characterization of

NF340.
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Workflow for electrophysiological characterization.
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Conclusion
NF340 represents a significant advancement in the field of purinergic signaling research. Its

high potency and selectivity for the P2X1 receptor have enabled more precise investigations

into the physiological and pathophysiological roles of this ion channel. The detailed

experimental protocols and understanding of its mechanism of action provide a solid foundation

for its use as a pharmacological tool and as a starting point for the design of novel therapeutics

targeting P2X1-mediated conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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